Cyazofamid

Descripción

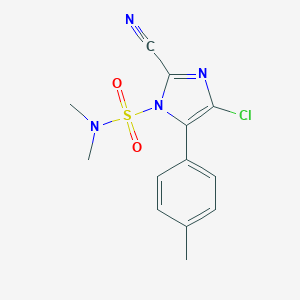

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034492 | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ivory odorless solid; [Merck Index] | |

| Record name | Cyazofamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004, In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C) | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.446 at 20 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Ivory powder | |

CAS No. |

120116-88-3 | |

| Record name | Cyazofamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120116-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyazofamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120116883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-sulfonamide, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYAZOFAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJC4S2YQ4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152.7 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyazofamid on Phytophthora infestans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyazofamid is a highly effective and specific fungicide used to control diseases caused by oomycetes, most notably late blight in potatoes and tomatoes, which is incited by Phytophthora infestans. Its unique mode of action, targeting a specific site within the mitochondrial respiratory chain, makes it a critical tool in disease management strategies, particularly in the context of emerging resistance to other fungicide classes. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its target, biochemical effects, and the experimental methodologies used to elucidate its activity against P. infestans.

Introduction

Phytophthora infestans, an oomycete pathogen, poses a significant threat to global food security due to its devastating impact on potato and tomato crops. The development of effective fungicides with novel modes of action is paramount for sustainable disease control. This compound, a member of the cyanoimidazole class of fungicides, has demonstrated exceptional and highly selective activity against oomycetes.[1] This guide delves into the core of its mechanism, providing researchers and drug development professionals with a detailed understanding of its function.

Molecular Target and Binding Site

The primary molecular target of this compound is the cytochrome bc1 complex , also known as Complex III , a crucial component of the mitochondrial electron transport chain.[2][3][4] This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis.

Specifically, this compound binds to the Qi (Quinone inside) site of the cytochrome bc1 complex.[2][3][4][5][6] This binding site is located on the matrix side of the inner mitochondrial membrane and is distinct from the Qo (Quinone outside) site, which is the target of other widely used fungicides like strobilurins.[5][7] The specific interaction of this compound with the Qi site is a key determinant of its selective toxicity towards oomycetes, as the inhibitor susceptibility at this site differs between oomycetes and other organisms such as fungi, plants, and mammals.[1][5]

Biochemical Mechanism of Action

By binding to the Qi site, this compound competitively inhibits the binding of ubiquinone, thereby blocking the transfer of electrons within Complex III.[6][8] This disruption of the electron transport chain has two major consequences:

-

Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase.[1] This depletion of the primary cellular energy currency is catastrophic for the energy-intensive processes of pathogen growth, development, and infection.[1]

-

Disruption of Cellular Respiration: The overall process of cellular respiration is halted, leading to a cascade of secondary metabolic disruptions and ultimately, cell death.[2]

The following diagram illustrates the signaling pathway of this compound's action on the mitochondrial electron transport chain.

Efficacy Against Phytophthora infestans Life Stages

This compound exhibits potent inhibitory activity against all stages of the P. infestans life cycle, making it an effective preventative and, to some extent, curative fungicide.[1][9] Its impact on various developmental stages is summarized in the quantitative data tables below.

Table 1: EC50 Values of this compound against Phytophthora infestans

| Life Stage/Process | EC50 (µg/mL) | Reference(s) |

| Mycelial Growth | 0.008 - 0.2 | [1] |

| Zoospore Release | Not explicitly defined as EC50 | |

| Cystospore Germination | Not explicitly defined as EC50 |

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target organism.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Phytophthora infestans

| Life Stage/Process | MIC for >90% Inhibition (µg/mL) | Reference(s) |

| Zoosporangia Germination (indirect) | 0.1 - 0.5 | [1] |

| Zoospore Motility | 0.005 | [1] |

| Cystospore Germination | 0.05 | [1] |

| Oospore Formation | 0.01 | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a fungicide that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound on P. infestans.

Culturing Phytophthora infestans

Objective: To maintain and propagate viable cultures of P. infestans for use in subsequent assays.

Materials:

-

Petri dishes (90 mm)

-

Sterile scalpel or cork borer (5 mm)

-

Parafilm

-

Incubator set to 18°C[10]

Protocol:

-

Prepare Rye A agar according to the manufacturer's instructions or standard laboratory protocols.[1][9] Autoclave to sterilize and pour into sterile Petri dishes.

-

Aseptically transfer a 5 mm agar plug from an actively growing P. infestans culture to the center of a fresh Rye A agar plate.[10]

-

Seal the plates with Parafilm.

-

Incubate the plates in the dark at 18°C for 10-14 days, or until the mycelium has covered a significant portion of the plate.[10]

Mycelial Growth Inhibition Assay

Objective: To determine the effect of this compound on the vegetative growth of P. infestans.

Materials:

-

P. infestans culture (10-14 days old)

-

Rye A Agar medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile Petri dishes

-

Sterile scalpel or cork borer (5 mm)

-

Incubator set to 18°C

Protocol:

-

Prepare Rye A agar and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (a dilution series is recommended, e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare control plates with the solvent alone.

-

Pour the fungicide-amended and control agar into sterile Petri dishes.

-

Inoculate the center of each plate with a 5 mm mycelial plug from an actively growing P. infestans culture.[11]

-

Seal the plates and incubate at 18°C in the dark.[11]

-

After 7-10 days, measure the diameter of the fungal colony in two perpendicular directions.[11]

-

Calculate the percentage of growth inhibition relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[2]

Zoosporangia and Zoospore Production

Objective: To induce the formation of sporangia and the release of motile zoospores for use in motility and germination assays.

Materials:

-

Actively growing P. infestans culture on Rye B agar (for sporulation)[5][12]

-

Sterile distilled water (chilled to 4°C)

-

Sterile cheesecloth

-

Hemocytometer

-

Microscope

Protocol:

-

Culture P. infestans on Rye B agar plates for 10-14 days at 18°C to promote sporangia formation.[5]

-

Flood the plates with 5-10 mL of ice-cold sterile distilled water.[10]

-

Gently dislodge the sporangia from the mycelium using a sterile spreader.

-

Filter the sporangial suspension through two layers of sterile cheesecloth to remove mycelial fragments.[10]

-

To induce zoospore release, incubate the sporangial suspension at 4°C for 1-3 hours.[10]

-

Confirm the release of motile zoospores by microscopic examination.

-

Quantify the zoospore concentration using a hemocytometer.[10]

Zoospore Motility Assay

Objective: To assess the effect of this compound on the motility of P. infestans zoospores.

Materials:

-

Zoospore suspension

-

This compound solutions at various concentrations

-

Microscope slides or multi-well plates

-

Microscope with video recording capabilities (optional, for quantitative analysis)

Protocol:

-

Mix equal volumes of the zoospore suspension and the this compound test solutions in a microfuge tube or the well of a microtiter plate.

-

After a short incubation period (e.g., 15-30 minutes), place a drop of the mixture onto a microscope slide.

-

Observe the motility of the zoospores under the microscope.

-

Qualitative Assessment: Visually compare the motility in the treated samples to the untreated control.

-

Quantitative Assessment: Record videos of the zoospore movement. Use image analysis software to track individual zoospores and calculate parameters such as swimming speed and turning frequency. Alternatively, count the number of motile versus non-motile zoospores in a defined field of view at different time points.[11]

Cystospore Germination Assay

Objective: To evaluate the inhibitory effect of this compound on the germination of P. infestans cystospores.

Materials:

-

Zoospore suspension

-

This compound solutions at various concentrations

-

Water agar plates (1.5%)

-

Microscope

Protocol:

-

Induce encystment of zoospores by vortexing the zoospore suspension for 30-60 seconds.

-

Mix the cystospore suspension with the desired concentrations of this compound.

-

Spread a small volume of the treated and control cystospore suspensions onto the surface of water agar plates.[11]

-

Incubate the plates at 18°C for 12-24 hours.

-

Using a microscope, count the number of germinated and non-germinated cystospores (a cystospore is considered germinated if the germ tube is at least half the diameter of the spore).[11]

-

Calculate the percentage of germination inhibition for each this compound concentration compared to the control.

Mitochondrial Isolation from P. infestans

Objective: To isolate functional mitochondria from P. infestans mycelium for in vitro enzyme assays. (Adapted from protocols for other fungi).

Materials:

-

P. infestans mycelium grown in liquid culture (e.g., Rye broth)

-

Mitochondrial isolation buffer (e.g., containing mannitol, sucrose, HEPES, EGTA, and BSA)

-

Dounce homogenizer or mortar and pestle

-

Centrifuge and rotor capable of reaching at least 12,000 x g

-

Protease inhibitors

Protocol:

-

Harvest fresh mycelium by filtration and wash with distilled water.

-

Resuspend the mycelium in ice-cold mitochondrial isolation buffer containing protease inhibitors.

-

Disrupt the cells using a Dounce homogenizer or by grinding with a mortar and pestle with sterile sand.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Gently wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume of the same buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Cytochrome bc1 Complex (Complex III) Activity Assay

Objective: To measure the enzymatic activity of the cytochrome bc1 complex and its inhibition by this compound.

Materials:

-

Isolated P. infestans mitochondria

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrates: Decylubiquinol (DBH2) or other suitable ubiquinol analog, and oxidized cytochrome c

-

Inhibitors: this compound and a known Complex III inhibitor (e.g., Antimycin A) for control

-

Spectrophotometer

Protocol:

-

In a cuvette, add the assay buffer, oxidized cytochrome c, and the isolated mitochondria.

-

Add this compound at various concentrations to different cuvettes. Include a control with no inhibitor and a positive control with Antimycin A.

-

Initiate the reaction by adding the ubiquinol substrate.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor. Calculate the IC50 value.

The following diagram provides a generalized workflow for evaluating the efficacy of a fungicide like this compound against P. infestans.

Resistance Management

Currently, there is no widespread documented resistance to this compound in P. infestans populations.[4] Furthermore, due to its unique binding site at the Qi center of the cytochrome bc1 complex, this compound does not exhibit cross-resistance with fungicides that target other sites, such as the Qo inhibitors (e.g., strobilurins) or phenylamides. To preserve the long-term efficacy of this compound, it is crucial to adhere to resistance management strategies, such as rotating its use with fungicides that have different modes of action.

Conclusion

This compound's highly specific and effective mechanism of action against Phytophthora infestans makes it an invaluable tool for late blight management. Its targeted inhibition of the Qi site of the mitochondrial cytochrome bc1 complex disrupts the pathogen's energy metabolism, leading to its demise. The lack of cross-resistance with other fungicide classes further underscores its importance in integrated pest management programs. A thorough understanding of its molecular and biochemical basis of activity, as detailed in this guide, is essential for its continued effective use and for the development of future oomycete-specific control agents.

References

- 1. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spore production for Phytophthora infestans [protocols.io]

- 6. Laboratory Protocols for Phytophthora Species [apsnet.org]

- 7. Phytophthora zoospores display klinokinetic behaviour in response to a chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Cyazofamid's Impact on Oomycete Metabolism: A Technical Guide to its Biochemical Warfare

For Immediate Release

A deep dive into the biochemical pathways affected by the fungicide Cyazofamid reveals a highly specific and potent mechanism of action against oomycete pathogens. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected pathways.

At the core of this compound's efficacy lies its targeted inhibition of the mitochondrial respiratory chain, a critical pathway for energy production in oomycetes. Specifically, this compound acts as a potent inhibitor of Complex III, also known as the cytochrome bc1 complex, within the electron transport chain.[1][2] This inhibition disrupts the normal flow of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent failure in ATP synthesis, ultimately resulting in cell death.

The Precise Target: The Qi Site of Complex III

This compound's specificity is attributed to its binding at the Qi (Quinone inside) site of the cytochrome bc1 complex.[1] This binding site is distinct from the Qo (Quinone outside) site, which is the target for other classes of fungicides like the strobilurins. This unique mode of action makes this compound an effective tool for managing oomycete populations that may have developed resistance to other fungicides. The specific interaction with the Qi site has been confirmed through biochemical assays, including the observation of cytochrome b reduction kinetics.[1]

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been quantified through various in vitro studies. The half-maximal effective concentration (EC50) values for mycelial growth inhibition demonstrate its high activity against a range of economically important oomycete pathogens. Furthermore, the direct inhibitory effect on the target enzyme has been determined by measuring the half-maximal inhibitory concentration (IC50) against mitochondrial complex III activity.

| Oomycete Species | Parameter | Value (µg/mL) | Reference |

| Phytophthora infestans (several isolates) | EC50 (Mycelial Growth) | 0.008 - 0.03 | [3][4] |

| Phytophthora sojae | EC50 (Mycelial Growth) | 0.2 | [3][4] |

| Pythium aphanidermatum | EC50 (Mycelial Growth) | 0.02 | [3][4] |

| Pythium paddicum | EC50 (Mycelial Growth) | 0.2 | [3][4] |

| Pythium sylvaticum | EC50 (Mycelial Growth) | 0.2 | [3][4] |

| Aphanomyces cochlioides | EC50 (Mycelial Growth) | 0.2 | [3][4] |

| Oomycete Species | Parameter | Value (µM) | Reference |

| Pythium spinosum | IC50 (Complex III Activity) | 0.04 | [1][2] |

For comparative purposes, the inhibition constant (Ki) of this compound against porcine mitochondrial succinate-cytochrome c reductase was determined to be 12.90 ± 0.91 μM, highlighting its activity as a classical inhibitor.[5]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Isolation of Mitochondria from Oomycete Mycelium (Adapted from Phytophthora infestans protocols)

This protocol outlines the steps for obtaining a mitochondrial fraction from oomycete mycelium for subsequent biochemical assays.

Materials:

-

Oomycete mycelium (e.g., Phytophthora infestans) grown in a suitable liquid medium (e.g., Rye B medium).

-

Isolation Buffer: 0.4 M mannitol, 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 0.2% (w/v) bovine serum albumin (BSA), 4 mM cysteine, and 1 mM phenylmethylsulfonyl fluoride (PMSF) (added fresh).

-

Grinding medium: Isolation buffer with the addition of acid-washed sand or glass beads.

-

Mortar and pestle or a bead beater.

-

Refrigerated centrifuge and appropriate centrifuge tubes.

-

Dounce homogenizer.

Procedure:

-

Harvest mycelium by filtration and wash with cold, sterile distilled water.

-

Blot the mycelium dry and determine the fresh weight.

-

In a pre-chilled mortar, add the mycelium and grinding medium (approximately 1:3 w/v).

-

Grind the mycelium thoroughly on ice until a homogenous paste is obtained. If using a bead beater, follow the manufacturer's instructions for cell disruption.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Carefully collect the supernatant and centrifuge it at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of Isolation Buffer.

-

Homogenize the resuspended pellet using a Dounce homogenizer with a loose-fitting pestle to ensure a uniform suspension.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.

-

The isolated mitochondria can be used immediately or stored at -80°C for future use.

Assay for Mitochondrial Complex III (Cytochrome bc1 Complex) Activity

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c, which is a downstream electron acceptor.

Materials:

-

Isolated oomycete mitochondria.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

-

Substrate: Decylubiquinol (DBH2) or Duroquinol (DQH2). Prepare fresh by reducing decylubiquinone or duroquinone with sodium borohydride.

-

Cytochrome c (from bovine heart or horse heart).

-

Inhibitors: this compound and Antimycin A (as a known Qi site inhibitor for comparison).

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

-

Set up a reaction mixture in a cuvette containing Assay Buffer and cytochrome c (final concentration ~50 µM).

-

Add the isolated mitochondria to the cuvette and allow for temperature equilibration (e.g., 25°C).

-

To measure the baseline rate of cytochrome c reduction, add the substrate (e.g., DBH2) and monitor the increase in absorbance at 550 nm over time. The rate of reduction is proportional to the activity of Complex III.

-

To determine the inhibitory effect of this compound, pre-incubate the mitochondria with varying concentrations of the fungicide for a few minutes before adding the substrate.

-

Measure the rate of cytochrome c reduction in the presence of this compound and compare it to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of Complex III activity.

-

Antimycin A can be used as a positive control for Qi site inhibition.

Cytochrome b Reduction Kinetics Assay

This assay helps to confirm the binding site of an inhibitor within the cytochrome bc1 complex by observing the reduction state of cytochrome b.

Materials:

-

Isolated oomycete mitochondria.

-

Assay Buffer: As described for the Complex III activity assay.

-

Reducing agent: Sodium dithionite.

-

Oxidizing agent: Potassium ferricyanide.

-

Inhibitors: this compound, Antimycin A, and a Qo site inhibitor (e.g., stigmatellin) for comparison.

-

Dual-wavelength spectrophotometer.

Procedure:

-

Suspend the isolated mitochondria in the Assay Buffer in a cuvette.

-

Record the baseline absorbance spectrum of the cytochromes.

-

Add a reducing agent (e.g., succinate) to reduce the components of the electron transport chain.

-

Add the inhibitor of interest (this compound). In the presence of a Qi site inhibitor, the flow of electrons is blocked after cytochrome b, leading to an accumulation of reduced cytochrome b.

-

Observe the change in the absorbance spectrum, specifically monitoring the characteristic peaks for reduced cytochrome b (around 562 nm).

-

The extent and kinetics of cytochrome b reduction in the presence of this compound can be compared to that induced by known Qi (Antimycin A) and Qo (stigmatellin) site inhibitors to confirm its binding location.

Visualizing the Impact: Pathways and Workflows

To further elucidate the mechanisms described, the following diagrams, generated using the DOT language, illustrate the affected biochemical pathway and a typical experimental workflow.

Caption: this compound's targeted inhibition of the Qi site in Complex III.

Caption: Workflow for determining the IC50 of this compound on Complex III.

Conclusion

This compound's targeted action on the Qi site of the mitochondrial cytochrome bc1 complex provides a powerful and specific tool for the control of oomycete pathogens. Understanding the intricate details of this biochemical interaction, supported by robust quantitative data and clear experimental protocols, is paramount for the continued development of effective and sustainable disease management strategies. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge in the field of fungicide science and oomycete biology.

References

- 1. [PDF] The biochemical mode of action of the novel selective fungicide this compound: specific inhibition of mitochondrial complex III in Phythium spinosum | Semantic Scholar [semanticscholar.org]

- 2. This compound | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyazofamid's Spectrum of Activity Against Plant Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyazofamid is a highly effective fungicide belonging to the cyanoimidazole class of chemistry. It exhibits a specific and potent inhibitory action against Oomycete pathogens, a group of destructive plant pathogens responsible for diseases such as late blight, downy mildew, and root rot. This technical guide provides a comprehensive overview of this compound's spectrum of activity, its mode of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data on its activity against various plant pathogens are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical and practical applications.

Introduction

This compound, chemically known as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide, is a cornerstone in the management of Oomycete diseases in a variety of crops, including potatoes, tomatoes, cucurbits, and grapes.[1] Its high specificity and unique mode of action make it a valuable tool in integrated pest management (IPM) programs, particularly in scenarios where resistance to other fungicide classes is a concern.[2][3] This document serves as a technical resource for researchers and professionals engaged in the study and development of fungicidal compounds, offering detailed insights into the biological activity of this compound.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its ability to disrupt the mitochondrial respiratory chain in Oomycetes.[1][2][3] Specifically, it targets and inhibits the Quinone inside (Qi) site of the cytochrome bc1 complex, also known as Complex III.[1][2][4][5] This inhibition blocks the electron transport chain, a critical process for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][6] The depletion of ATP ultimately leads to the cessation of vital cellular functions and the death of the pathogen.[6]

The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First Report of Insensitivity to this compound Among Isolates of Phytophthora capsici from the Southeastern United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fsc.go.jp [fsc.go.jp]

- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

Methodological & Application

Application Note: High-Throughput Analysis of Cyazofamid Residues in Agricultural Crops using LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cyazofamid residues in a variety of crop matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, achieving low limits of detection and quantification suitable for regulatory compliance monitoring. The streamlined workflow is designed for high-throughput laboratories, ensuring accurate and reliable results for the analysis of this compound in diverse agricultural commodities.

Introduction

This compound is a broad-spectrum fungicide widely used in agriculture to control various fungal diseases in crops such as grapes, potatoes, tomatoes, and leafy vegetables.[1][2] Its extensive use necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in food products to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). LC-MS/MS has emerged as the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices. This application note provides a detailed protocol for the determination of this compound residues in various crops, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (98.7% purity)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 15 g of the homogenized crop sample into a 50 mL centrifuge tube.

-

Extraction: Add 15 mL of acetonitrile to the tube. For acidic compounds or to improve extraction efficiency, 1% acetic acid in acetonitrile can be used.[3]

-

Salting-out: Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.

-

Shaking: Cap the tube and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The primary and secondary MRM transitions for this compound are crucial for its identification and quantification. The precursor ion is [M+H]⁺ at m/z 325.0.[4][5] Common product ions are m/z 108.0 (quantifier) and m/z 261.1 (qualifier).[4]

-

Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound in various crop matrices as reported in the literature.

| Crop Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Apple | 2 ng/g | 80.2 - 105.1 | [6] |

| Mandarin | 2 ng/g | 80.2 - 105.1 | [6] |

| Kimchi Cabbage | 2 ng/g | 80.2 - 105.1 | [6] |

| Green Pepper | 2 ng/g | 80.2 - 105.1 | [6] |

| Potato | 2 ng/g | 80.2 - 105.1 | [6] |

| Soybean | 2 ng/g | 80.2 - 105.1 | [6] |

| Grapes | 0.05 mg/kg | 71.6 - 107.7 | [2] |

| Turnip | 0.01 mg/kg | 79 - 97 | [1] |

| Onion | 0.01 mg/kg | 79 - 97 | [1] |

| Romaine Lettuce | 0.01 mg/kg | 79 - 97 | [1] |

| Tomato | 0.01 mg/kg | Not Specified | [1] |

| Oily Agricultural Products | Not Specified | 75.91 - 109.85 | [3] |

Experimental Workflow Diagram

Caption: Workflow for this compound residue analysis in crops.

Signaling Pathway Diagram (Illustrative)

While this compound's primary mode of action is the inhibition of fungal mitochondrial respiration, a direct signaling pathway within the crop is not its mechanism of residue deposition. The following diagram illustrates the logical relationship of the analytical process rather than a biological pathway.

Caption: Logical flow of the analytical process for this compound.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the determination of this compound residues in a wide range of agricultural products. The use of the QuEChERS sample preparation protocol simplifies the workflow and reduces solvent consumption. The high selectivity and sensitivity of tandem mass spectrometry ensure accurate quantification at levels relevant to regulatory MRLs. This application note serves as a comprehensive guide for researchers and analytical laboratories involved in pesticide residue monitoring.

References

- 1. researchgate.net [researchgate.net]

- 2. Residue and risk assessment of fluopicolide and this compound in grapes and soil using LC-MS/MS and modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nrcgrapes.in [nrcgrapes.in]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of this compound and its metabolite in the environmental and crop samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyazofamid in In Vitro Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the utilization of cyazofamid, a potent and selective fungicide, in in vitro antifungal assays. This compound is a member of the cyano-imidazole class of chemicals and is particularly effective against Oomycete pathogens.[1]

Chemical Properties and Mechanism of Action

This compound, with the chemical formula C13H13ClN4O2S, is an ivory, odorless powder.[2][3] It functions as a highly specific inhibitor of the mitochondrial respiratory chain in Oomycetes.[2] The mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) at the Qi (quinone inside) site, thereby blocking electron transport and disrupting cellular energy (ATP) synthesis.[2][4][5][6][7] This targeted action makes it a valuable tool for studying mitochondrial respiration and for the development of novel antifungal agents.

Signaling Pathway of this compound's Antifungal Action

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. 氰霜唑 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. This compound: A Professional Killer of Downy Mildew [hb-p.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Cyazofamid Concentration for Controlling Downy Mildew (Plasmopara viticola) in Grapes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyazofamid is a selective fungicide belonging to the cyanoimidazole class of chemistry (FRAC Group 21).[1][2] It is highly effective against Oomycete diseases, including downy mildew (Plasmopara viticola) in grapes.[3] Its unique mode of action, targeting the mitochondrial respiratory chain, makes it a valuable tool in fungicide resistance management programs.[3][4][5] These notes provide detailed information on the application of this compound, its mechanism of action, and protocols for evaluating its efficacy in a research setting.

This compound primarily acts as a protectant fungicide with limited systemic activity, emphasizing the importance of preventative applications.[6][7] It demonstrates excellent rainfastness, forming a protective film on the crop surface, and has a long-lasting effect, which can be 5-7 days longer than some other fungicides.[3][4]

Mechanism of Action

This compound disrupts the energy production process in Oomycetes. It specifically targets and blocks the electron transfer at the Quinone inside (Qi) site of the cytochrome bc1 complex (Complex III) within the mitochondria.[3][4][5] This inhibition halts the production of ATP, depriving the pathogen of the necessary energy for its life processes. This compound is effective against all growth stages of the pathogen, including inhibiting the germination of spores, the movement of zoospores, and the growth of mycelium.[4] Due to its specific binding site, it does not exhibit cross-resistance with other fungicide classes like QoI (Quinone outside Inhibitors) or CAA fungicides.[4][8]

Caption: Mechanism of this compound action on the Oomycete mitochondrial respiratory chain.

Data Presentation: Recommended Application Concentrations

The application rates for this compound can vary based on the formulation, disease pressure, and regional regulations. The following tables summarize recommended concentrations from various sources.

Table 1: Application Rates of this compound

| Product Name (Example) | Active Ingredient (a.i.) | Application Rate per Hectare | Application Rate per Acre | Reference |

| Generic this compound | This compound | 80 - 100 g a.i./ha | ~32 - 40 g a.i./acre | [3] |

| Ranman® | This compound | Not specified | 2.1 - 2.75 fl oz/acre | [2] |

Table 2: Spray Solution Concentrations for a 100 g/L SC Formulation

| Crop(s) | Formulation | Dilution Factor | Spray Volume per 667 m² | Reference |

| Grapes, Lychees | 100 g/L Suspension Concentrate (SC) | 2000-2500x | Not specified | [5] |

| Vegetables (Potatoes, Tomatoes, etc.) | 100 g/L Suspension Concentrate (SC) | Not applicable | 30 - 45 L (using 53-66 ml of product) | [5] |

Note: Always consult the product label for specific rates and instructions applicable to your region and crop. Formulations may vary.

Experimental Protocols

The following protocols are synthesized from methodologies reported in field trials for testing fungicide efficacy against grape downy mildew.

Objective: To determine the effective concentration of a this compound formulation for the control of Plasmopara viticola on grapevines under field conditions.

1. Experimental Design:

-

Layout: Employ a randomized complete block design (RCBD).[9]

-

Replicates: Use a minimum of four replicate blocks.[9]

-

Experimental Unit (Plot): Each plot should consist of 4-12 vines of a downy mildew-susceptible cultivar (e.g., 'Chardonnay', 'Chancellor').[9][10]

-

Treatments:

-

Untreated Control (UTC): Sprayed with water only.

-

This compound Treatment 1: Low concentration (e.g., 80 g a.i./ha).

-

This compound Treatment 2: Medium concentration (e.g., 90 g a.i./ha).

-

This compound Treatment 3: High concentration (e.g., 100 g a.i./ha).

-

Reference Fungicide: A standard, registered fungicide for downy mildew control.

-

2. Fungicide Application:

-

Timing: Initiate the first spray preventatively, when grape shoots reach 1-2 inches (2.5-5 cm) or no later than the pre-bloom stage, especially in wet conditions.[1][2]

-

Frequency: Apply treatments at 7 to 14-day intervals, depending on weather conditions and disease pressure.[7][10] A total of 3-6 applications may be necessary.[7][10]

-

Equipment: Use a calibrated research sprayer to ensure uniform coverage of foliage and fruit clusters. Spray to the point of drip.

-

Spray Volume: A standard spray volume is 100 gallons per acre (approximately 935 L/ha), but this should be adjusted based on canopy size.[6]

-

Adjuvants: Do not include a surfactant/spreader-sticker unless specified by the product label. The 'Ranman' label, for example, prohibits their use.[6][7]

3. Disease Assessment:

-

Inoculum: Rely on natural infection. If natural pressure is low, artificial inoculation can be considered but is often not necessary in regions where downy mildew is prevalent.

-

Evaluation Timing: Conduct disease assessments periodically, for instance, 7 days after the final application or when disease is clearly established in the untreated control plots.

-

Sampling:

-

Scoring:

-

Disease Incidence (%): The percentage of leaves or clusters showing any downy mildew symptoms.

-

Disease Severity (%): The percentage of the leaf area or cluster area covered by lesions. Use a standardized rating scale, such as the Horsfall-Barratt scale, for visual estimation.[10]

-

4. Data Analysis:

-

Calculate the Percent Disease Index (PDI) if a rating scale is used.

-

Perform Analysis of Variance (ANOVA) on the disease incidence and severity data.

-

Use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to determine significant differences between treatment means (p ≤ 0.05).

-

Calculate the percentage of disease control for each treatment relative to the untreated control.

Caption: Experimental workflow for a field trial evaluating this compound efficacy.

Resistance Management

To maintain the long-term efficacy of this compound, a robust resistance management strategy is crucial.

-

Rotation: Do not apply more than three consecutive sprays of this compound (or any Group 21 fungicide) before rotating to a fungicide with a different mode of action.[7]

-

Mixtures: While this compound is effective on its own, tank-mixing with a fungicide that has a different mode of action, such as phosphorous acid, can enhance control, particularly by adding post-infection activity.[2][6]

-

Application Timing: Adhere to a preventative spray schedule. Applying to established, sporulating infections increases the selection pressure for resistant strains.[1]

-

Label Instructions: Always follow the specific resistance management guidelines provided on the product label.

References

- 1. Michigan Grape Facts: Managing Grapevine Downy Mildew - Grapes [canr.msu.edu]

- 2. doubleavineyards.com [doubleavineyards.com]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. This compound: A Professional Killer of Downy Mildew [hb-p.com]

- 5. Details about this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 6. extension.umd.edu [extension.umd.edu]

- 7. Newer fungicide chemistries for grapes - MSU Extension [canr.msu.edu]

- 8. Identification of Fungicide Combinations Targeting Plasmopara viticola and Botrytis cinerea Fungicide Resistance Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newyorkwines.org [newyorkwines.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Field Trial Design for Assessing Cyazofamid Performance: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing robust field trials to evaluate the performance of Cyazofamid, a QiI (Quinone inside Inhibitor) fungicide. This compound is highly effective against Oomycete pathogens, which cause devastating diseases such as late blight in potatoes and tomatoes, and downy mildew in grapevines and other crops.[1] Its specific mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) at the Qi site within the fungal mitochondria, disrupting the electron transport chain and halting ATP production.[1]

This document outlines standardized methodologies for trial setup, data collection, and analysis, ensuring the generation of reliable and comparable results. Adherence to these protocols will enable researchers to accurately assess the efficacy of this compound in controlling target diseases and its impact on crop yield.

Mode of Action of this compound

This compound disrupts the fungal respiratory process by targeting Complex III of the mitochondrial electron transport chain. Specifically, it binds to the Qi (Quinone inside) site, inhibiting the reduction of ubiquinone to ubiquinol. This blockage of the Q-cycle prevents the transfer of electrons and the subsequent production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Field Trial Protocols

The following protocols are based on the European and Mediterranean Plant Protection Organization (EPPO) standards for conducting fungicide efficacy trials. They are designed to be adapted to specific local conditions and crop varieties.

General Experimental Design

A randomized complete block design (RCBD) is recommended for these trials to minimize the effects of field variability.

Key Parameters:

| Parameter | Recommendation |

| Number of Replicates | Minimum of 4 |

| Plot Size | Dependent on crop and equipment, but should be large enough to minimize edge effects (e.g., 10-50 m²). |

| Treatments | 1. Untreated Control2. This compound (at proposed rates)3. Reference Product (a standard, registered fungicide for the target disease) |

| Application Equipment | Calibrated sprayer to ensure uniform coverage. |

| Data to Collect | - Disease incidence (% of plants/leaves affected)- Disease severity (% of tissue area affected)- Crop yield (e.g., t/ha, kg/vine )- Phytotoxicity ratings |

Protocol for Potato Late Blight (Phytophthora infestans)

Objective: To evaluate the efficacy of this compound in controlling late blight and its effect on potato tuber yield.

Materials and Methods:

-

Cultivar: Select a potato cultivar susceptible to late blight.

-

Planting: Follow standard local agronomic practices for planting.

-

Treatments:

-

Untreated Control

-

This compound at 80-100 g a.i./ha

-

Standard reference fungicide (e.g., a mancozeb-based product)

-

-

Application:

-

Begin applications preventively before the onset of disease, based on disease forecasting models or when weather conditions are favorable for late blight development.

-

Apply fungicides at 7-10 day intervals.

-

Ensure thorough coverage of the foliage.

-

-

Disease Assessment:

-

Begin scouting for late blight symptoms weekly after crop emergence.

-

Once symptoms are observed, assess disease severity every 5-7 days using a standardized rating scale (e.g., 0-9 scale where 0 = no disease and 9 = 100% of foliage destroyed).

-

-

Yield Assessment:

-

At the end of the growing season, harvest tubers from the central rows of each plot.

-

Measure the total weight of tubers and grade them to determine marketable yield (t/ha).

-

-

Data Analysis:

-

Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize disease development over time.

-

Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

Protocol for Grapevine Downy Mildew (Plasmopara viticola)

Objective: To assess the efficacy of this compound in controlling downy mildew on grapevine leaves and bunches and its impact on grape yield.

Materials and Methods:

-

Cultivar: Choose a grapevine cultivar known to be susceptible to downy mildew.

-

Vineyard Management: Follow standard viticultural practices for the region.

-

Treatments:

-

Untreated Control

-

This compound at 80-100 g a.i./ha

-

Standard reference fungicide (e.g., a copper-based product)

-

-

Application:

-

Initiate sprays before flowering, especially in years with wet springs.

-

Continue applications at 10-14 day intervals, depending on disease pressure.

-

Ensure complete coverage of leaves and developing bunches.

-

-

Disease Assessment:

-

Monitor for the first "oil spots" on leaves.

-

Assess disease incidence and severity on both leaves and bunches at key growth stages (e.g., pre-bloom, post-bloom, veraison).

-

Use a standardized scale, such as the percentage of leaf or bunch area affected.

-

-

Yield Assessment:

-

At harvest, record the number of bunches and the total weight of grapes per vine or plot ( kg/vine or kg/plot ).

-

-

Data Analysis:

-

Calculate disease indices for both leaves and bunches.

-

Use ANOVA to compare treatment effects on disease levels and yield.

-

Data Presentation

Summarize all quantitative data in clearly structured tables. Below are examples based on hypothetical but realistic field trial outcomes.

Table 1: Efficacy of this compound against Potato Late Blight

| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%) | Disease Control (%) | Marketable Yield (t/ha) | Yield Increase (%) |

| Untreated Control | - | 85.2 | - | 18.5 | - |

| This compound | 100 | 12.8 | 85.0 | 32.4 | 75.1 |

| Reference Fungicide | (Standard Rate) | 25.6 | 69.9 | 28.7 | 55.1 |

Table 2: Efficacy of this compound against Grapevine Downy Mildew

| Treatment | Application Rate (g a.i./ha) | Leaf Disease Severity (%) | Bunch Disease Severity (%) | Yield ( kg/vine ) | Yield Increase (%) |

| Untreated Control | - | 78.5 | 65.3 | 2.1 | - |

| This compound | 100 | 8.2 | 5.1 | 4.5 | 114.3 |

| Reference Fungicide | (Standard Rate) | 15.7 | 12.4 | 3.9 | 85.7 |

Resistance Management

To ensure the long-term efficacy of this compound, it is crucial to implement a robust resistance management strategy. This compound belongs to FRAC (Fungicide Resistance Action Committee) Group 21.[1]

Key Recommendations:

-

Alternation: Do not apply this compound in more than two consecutive applications. Rotate with fungicides from different FRAC groups.

-

Mixtures: In high-risk situations, tank-mixing this compound with a multi-site fungicide (e.g., mancozeb, captan) is recommended.

-

Limited Applications: Limit the total number of this compound applications per season, typically to a maximum of 3-4 sprays.

-

Preventative Use: Apply this compound as a protective treatment before the establishment of the disease.

By following these detailed application notes and protocols, researchers can generate high-quality data to accurately assess the performance of this compound and contribute to the development of effective and sustainable disease management programs.

References

Application Notes and Protocols for Evaluating Cyazofamid Persistence in Agricultural Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the persistence of the fungicide Cyazofamid in agricultural soil. The information is intended to guide researchers in designing and executing robust studies to understand the environmental fate of this compound.

Introduction

This compound, a fungicide belonging to the cyanoimidazole class, is utilized for the control of Oomycete fungal pathogens in various crops.[1] Understanding its persistence in agricultural soil is crucial for assessing its environmental impact, potential for groundwater contamination, and ensuring food safety. The persistence of this compound is influenced by several factors including soil type, microbial activity, temperature, and moisture. This document outlines the primary degradation pathways and provides detailed methodologies for its analysis in soil samples.

Degradation of this compound in Soil

This compound degrades in soil through a combination of biotic and abiotic processes. The primary degradation pathway involves the formation of several key metabolites.

Major Metabolites:

-

CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile): A primary and significant metabolite formed through the hydrolysis of this compound.[2]

-

CCIM-AM: A further degradation product of CCIM.[3]

-

CTCA: Another significant metabolite observed in soil degradation studies.[3]

-

DMS (N,N-dimethylsulfamide): Recent studies have identified DMS as a degradation product of this compound, which is of interest due to its potential for leaching into groundwater.[4]

Under aerobic conditions, this compound degrades relatively quickly.[3] Photolysis on the soil surface does not appear to significantly accelerate its degradation.[3] The fungicide shows a tendency to be adsorbed onto soil particles, with the adsorption coefficient (K'oc) ranging from 375 to 6150, indicating a moderate to low mobility depending on the soil organic carbon content.[3]

Quantitative Data on this compound Persistence

The persistence of this compound in soil is typically expressed in terms of its dissipation time 50% (DT50) and dissipation time 90% (DT90), which represent the time taken for 50% and 90% of the initial concentration to dissipate, respectively.

| Parameter | Condition | Soil Type | Value | Reference |

| DT50 | Aerobic | Loamy Sand | ≤ 5 days | [3] |

| Anaerobic | Aquatic Soil | 4.75 - 6.8 days | [3] | |

| Field | - | 3.6 - 6.9 days | [5] | |

| - | Silty Clay Loam | 4.30 - 4.47 days | [6] | |

| - | Sandy Loam | 4.74 - 4.98 days | [6] | |

| DT90 | Aerobic | Loamy Sand | 33 - 44 days | [3] |

| Anaerobic | Aquatic Soil | 28.0 - 37.6 days | [3] |

Experimental Protocols

Soil Sample Collection and Preparation

-

Sampling: Collect soil samples from the desired depth (e.g., 0-15 cm) using a soil auger.

-

Homogenization: Air-dry the collected soil samples in the shade, remove any stones and plant debris, and pass them through a 2-mm sieve to ensure homogeneity.

-

Storage: Store the sieved soil samples in labeled polyethylene bags at 4°C until analysis.

Protocol for this compound and Metabolite Extraction from Soil

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis.

-

Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of deionized water to the soil sample and vortex for 1 minute to moisten the soil.

-

Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.

-

Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of large salt agglomerates.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) into a clean tube.

Protocol for Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)

-

Transfer: Take a 1 mL aliquot of the acetonitrile extract and place it into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

-

Vortexing: Vortex the tube for 30 seconds to facilitate the cleanup process.

-

Centrifugation: Centrifuge the tube at 10,000 rpm for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract for analysis.

Protocol for Analysis by High-Performance Liquid Chromatography (HPLC)

A sensitive and accurate method for the determination of this compound in soil can be achieved using HPLC with UV detection.[7][8]

-

Instrumentation: An HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to 279 nm for the detection of this compound.[7][8]

-

Injection Volume: Inject 20 µL of the final extract.

-

Quantification: Create a calibration curve using standard solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL). The concentration of this compound in the soil samples is determined by comparing the peak area with the calibration curve.

Protocol for Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for the simultaneous analysis of this compound and its metabolites, LC-MS/MS is the preferred method.[5][10][11]

-

Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[10]

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for the quantification of the target analytes. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined and optimized.

-

-

Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared with analytical standards of this compound and its metabolites.

Visualizations

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. fao.org [fao.org]

- 3. fsc.go.jp [fsc.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Residue and risk assessment of fluopicolide and this compound in grapes and soil using LC-MS/MS and modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Cyazofamid in Integrated Pest Management (IPM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyazofamid, a QiI (Quinone inside Inhibitor) fungicide, for its strategic implementation in Integrated Pest Management (IPM) programs. This document details its mode of action, efficacy against target pathogens, resistance management strategies, and impact on non-target organisms. Detailed experimental protocols for efficacy testing are also provided to facilitate further research and development.

Introduction to this compound

This compound is a highly effective fungicide belonging to the cyanoimidazole class, specifically targeting Oomycete pathogens.[1][2] Its unique mode of action and high efficacy at low application rates make it a valuable tool in modern agriculture for managing devastating diseases such as late blight in potatoes and tomatoes, and downy mildew in various crops.[3]

Mode of Action

This compound disrupts the fungal respiratory chain by inhibiting the cytochrome bc1 complex (Complex III) at the Qi site.[1][3] This specific inhibition blocks electron transport, leading to a cessation of ATP synthesis and ultimately, fungal cell death. This targeted mechanism of action is distinct from many other classes of fungicides, making it a critical component for resistance management programs.[3]

Efficacy of this compound Against Target Pathogens

This compound demonstrates high in vitro and in vivo activity against a range of Oomycete pathogens. Quantitative data on its efficacy are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound against Various Oomycete Pathogens

| Pathogen Species | Common Disease | EC50 (µg/mL) of Mycelial Growth Inhibition | Reference |

| Phytophthora infestans | Late Blight | 0.008 - 0.02 | [4] |

| Phytophthora sojae | Phytophthora Root and Stem Rot | 0.008 - 0.2 | [5] |

| Pythium aphanidermatum | Damping-off, Root Rot | 0.008 - 0.2 | [5][6] |

| Pythium paddicum | Damping-off | 0.008 - 0.2 | [5][6] |

| Pythium sylvaticum | Damping-off | 0.008 - 0.2 | [5][6] |

| Aphanomyces cochlioides | Aphanomyces Root Rot | 0.008 - 0.2 | [5][6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Different Life Stages of Phytophthora infestans

| Life Stage | Activity | MIC (>90% Inhibition) (µg/mL) | Reference |

| Zoosporangia | Inhibition of indirect germination (zoospore release) | 0.1 - 0.5 | [5][6] |

| Zoospore | Inhibition of motility | 0.005 | [5][6] |

| Cystospore | Inhibition of germination | 0.05 | [5][6] |

| Oospore | Inhibition of formation | 0.01 | [5][6] |

Resistance Management

The emergence of fungicide resistance is a significant threat to sustainable agriculture. Due to its specific single-site mode of action, there is a risk of resistance development to this compound. Resistance in Plasmopara viticola (grape downy mildew) has been linked to specific mutations in the cytochrome b gene, including the L201S substitution and insertions at positions E203-DE-V204.[7][8]

To mitigate the risk of resistance, the following strategies are recommended:

-

Rotation: Alternate this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with different modes of action.

-

Mixtures: Utilize tank-mixes of this compound with multi-site fungicides.

-

Preventative Applications: Apply this compound preventatively based on disease forecasting models rather than curatively.[3]

-

Limiting Applications: Adhere to the recommended maximum number of applications per season as specified on the product label.

Ecotoxicological Profile

An integral part of IPM is understanding the impact of plant protection products on non-target organisms. This compound is reported to be moderately toxic to birds, most aquatic organisms, and earthworms.[8][9]

Table 3: Ecotoxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Aquatic Organisms | ||||

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | >0.14 ppm | [4] |

| Invertebrate | Daphnia magna | 48-h EC50 | 0.089 ppm | [4] |

| Algae | Pseudokirchneriella subcapitata | 72-h EC50 (biomass) | >1220 ppb | [4] |

| Terrestrial Organisms | ||||

| Bird | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg | [8] |

| Bird | Colinus virginianus (Bobwhite Quail) | Sub-acute Dietary LC50 | >5000 ppm | [8] |

| Earthworm | Eisenia fetida | 14-d LC50 | 316.8 - 483.2 mg/kg | [2] |

| Earthworm | Eisenia fetida | Chronic NOEC (reproduction) | 2.0 mg/kg dw soil | [7] |

| Soil Microorganisms | ||||

| Nitrogen Transformation | - | - | No significant adverse effect | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from general fungicide testing methodologies and is suitable for determining the EC50 of this compound against various Oomycete pathogens.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target pathogen.

Materials:

-

Pure culture of the target Oomycete pathogen (e.g., Phytophthora infestans)

-

Appropriate culture medium (e.g., Rye A agar or V8 juice agar)

-

Sterile petri dishes (90 mm)

-

Technical grade this compound

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in sterile distilled water to achieve a range of test concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL).

-

Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten agar medium (cooled to ~45-50°C) to achieve the final desired concentrations. Also, prepare a control plate with DMSO and water only.

-

Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the actively growing margin of a fresh pathogen culture, onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 18-20°C for P. infestans).

-

Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium on the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the concentration.

Greenhouse Preventative Efficacy Trial for Tomato Late Blight

This protocol outlines a method to assess the preventative activity of this compound against Phytophthora infestans on tomato plants under controlled greenhouse conditions.

Objective: To evaluate the efficacy of this compound in preventing late blight infection on tomato plants when applied before pathogen inoculation.

Materials:

-

Tomato plants (susceptible variety, e.g., 'Moneymaker') at the 4-6 true leaf stage

-

Phytophthora infestans sporangial suspension (e.g., 1 x 10^5 sporangia/mL)

-

Formulated this compound product

-

Pressurized spray equipment

-

Humid chamber or plastic bags for maintaining high humidity

-

Greenhouse with controlled temperature and lighting

Procedure:

-

Plant Preparation: Grow tomato plants in individual pots until they reach the 4-6 true leaf stage.

-